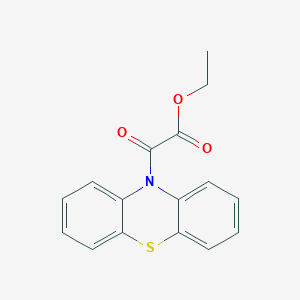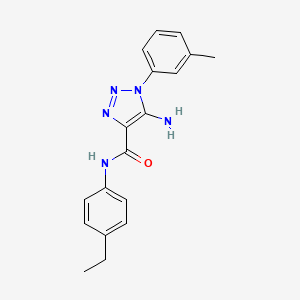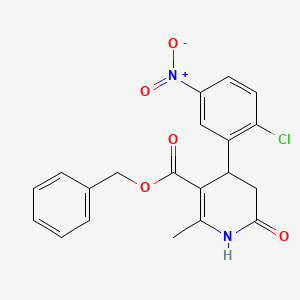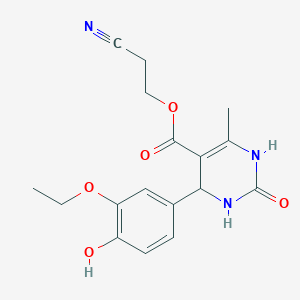
ethyl oxo(10H-phenothiazin-10-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl oxo(10H-phenothiazin-10-yl)acetate is a chemical compound that belongs to the phenothiazine class of compounds. It is commonly used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a photosensitizer for photodynamic therapy (PDT).
科学的研究の応用
Ethyl oxo(10H-phenothiazin-10-yl)acetate has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of ethyl oxo(10H-phenothiazin-10-yl)acetate in cells and tissues. ethyl oxo(10H-phenothiazin-10-yl)acetate are highly reactive molecules that play a critical role in many physiological and pathological processes. The detection of ethyl oxo(10H-phenothiazin-10-yl)acetate is important for understanding the underlying mechanisms of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
Ethyl oxo(10H-phenothiazin-10-yl)acetate is also used as a photosensitizer for PDT. PDT is a non-invasive therapeutic modality that involves the use of a photosensitizer, light, and oxygen to generate ethyl oxo(10H-phenothiazin-10-yl)acetate and induce cell death. PDT has been used for the treatment of various types of cancers, including skin cancer, lung cancer, and prostate cancer.
作用機序
Ethyl oxo(10H-phenothiazin-10-yl)acetate acts as a fluorescent probe for the detection of ethyl oxo(10H-phenothiazin-10-yl)acetate by undergoing an oxidation reaction with ethyl oxo(10H-phenothiazin-10-yl)acetate to form a highly fluorescent product. The fluorescence intensity of the product is proportional to the concentration of ethyl oxo(10H-phenothiazin-10-yl)acetate in the sample.
As a photosensitizer, ethyl oxo(10H-phenothiazin-10-yl)acetate is excited by light of a specific wavelength, which leads to the production of singlet oxygen and other ethyl oxo(10H-phenothiazin-10-yl)acetate. The singlet oxygen and ethyl oxo(10H-phenothiazin-10-yl)acetate generated by ethyl oxo(10H-phenothiazin-10-yl)acetate can induce cell death by damaging cellular components such as DNA, proteins, and lipids.
Biochemical and Physiological Effects:
Ethyl oxo(10H-phenothiazin-10-yl)acetate has been shown to have several biochemical and physiological effects. In vitro studies have shown that ethyl oxo(10H-phenothiazin-10-yl)acetate can induce apoptosis in cancer cells by generating ethyl oxo(10H-phenothiazin-10-yl)acetate and activating caspases, which are enzymes that play a critical role in the apoptotic pathway.
In vivo studies have shown that ethyl oxo(10H-phenothiazin-10-yl)acetate can inhibit tumor growth and metastasis in animal models of cancer. Ethyl oxo(10H-phenothiazin-10-yl)acetate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of ethyl oxo(10H-phenothiazin-10-yl)acetate is its high selectivity and sensitivity for the detection of ethyl oxo(10H-phenothiazin-10-yl)acetate. It can be used in a wide range of biological samples, including cells, tissues, and biofluids. Ethyl oxo(10H-phenothiazin-10-yl)acetate is also relatively easy to synthesize and purify, making it a cost-effective probe for scientific research.
One of the limitations of ethyl oxo(10H-phenothiazin-10-yl)acetate is its potential toxicity at high concentrations. It can induce cell death in a concentration-dependent manner, which can limit its use in certain applications. Ethyl oxo(10H-phenothiazin-10-yl)acetate is also sensitive to light and oxygen, which can lead to photobleaching and the generation of false-positive signals.
将来の方向性
There are several future directions for the scientific research of ethyl oxo(10H-phenothiazin-10-yl)acetate. One direction is the development of new derivatives with improved selectivity and sensitivity for the detection of ethyl oxo(10H-phenothiazin-10-yl)acetate. Another direction is the optimization of the synthesis method to improve the yield and purity of the product.
In addition, there is a growing interest in the use of ethyl oxo(10H-phenothiazin-10-yl)acetate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. The development of new formulations and delivery methods for ethyl oxo(10H-phenothiazin-10-yl)acetate could improve its therapeutic efficacy and reduce its potential toxicity.
Conclusion:
Ethyl oxo(10H-phenothiazin-10-yl)acetate is a versatile chemical compound with a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of ethyl oxo(10H-phenothiazin-10-yl)acetate and as a photosensitizer for PDT. Ethyl oxo(10H-phenothiazin-10-yl)acetate has several advantages, including high selectivity and sensitivity for the detection of ethyl oxo(10H-phenothiazin-10-yl)acetate, and several limitations, including potential toxicity at high concentrations. There are several future directions for the scientific research of ethyl oxo(10H-phenothiazin-10-yl)acetate, including the development of new derivatives and the optimization of the synthesis method.
合成法
Ethyl oxo(10H-phenothiazin-10-yl)acetate can be synthesized by the reaction of 10H-phenothiazine-10-acetic acid with ethyl chloroformate in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature for several hours. The product is then purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent.
特性
IUPAC Name |
ethyl 2-oxo-2-phenothiazin-10-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-2-20-16(19)15(18)17-11-7-3-5-9-13(11)21-14-10-6-4-8-12(14)17/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEBZXNFGICHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-isopropyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B5086784.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B5086785.png)
![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5086794.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5086801.png)

![1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5086816.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide](/img/structure/B5086825.png)
![N-[2-(2-hydroxybenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B5086827.png)
![5-(4-nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium bromide](/img/structure/B5086832.png)
![3-[(4-bromo-3-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one](/img/structure/B5086833.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5086840.png)

